2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide
Description
This compound features a quinazolin-4-one core substituted with 6,7-dimethoxy groups and an acetamide side chain linked to a 4-methoxybenzyl moiety. Its molecular formula is C₂₁H₂₃N₃O₆, with a molecular weight of 413.4 g/mol .
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-26-14-6-4-13(5-7-14)10-21-19(24)11-23-12-22-16-9-18(28-3)17(27-2)8-15(16)20(23)25/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
InChI Key |
BXKLRBYFUYUNBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The initial step involves synthesizing 6,7-dimethoxy-4-oxoquinazoline-3(4H)-carboxylic acid. A representative protocol adapted from includes:
-
Reaction of 3,4-dimethoxyanthranilic acid with benzoyl chloride in dry pyridine to form N-benzoyl anthranilate.
-
Cyclization under refluxing acetic anhydride, yielding 6,7-dimethoxy-4-oxoquinazoline-3-carboxylic acid.
Key Parameters
| Condition | Value |
|---|---|
| Temperature | 110–120°C |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
This intermediate is then decarboxylated using copper chromite catalyst in quinoline at 180°C, producing 6,7-dimethoxy-4(3H)-quinazolinone.
Acetamide Side-Chain Introduction
The 3-position of the quinazolinone is functionalized via nucleophilic substitution. A two-step process is employed:
-
Chloroacetylation : Reacting 6,7-dimethoxy-4(3H)-quinazolinone with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as base.
-
Amidation : Treating the chloroacetamide intermediate with 4-methoxybenzylamine in acetonitrile under reflux.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | 85% yield vs. 72% in DMF |
| Temperature | 80°C | Completes in 3 hours |
| Molar Ratio (Amine:Chloroacetamide) | 1.2:1 | Minimizes side products |
This method achieves an overall yield of 63–67% after purification via silica gel chromatography.
Alternative One-Pot Synthesis
Recent advances enable a streamlined one-pot approach, as demonstrated in analogous systems:
-
Simultaneous Cyclization and Functionalization :
-
Combine 3,4-dimethoxyanthranilic acid (1 eq), 4-methoxybenzyl isocyanate (1.1 eq), and chloroacetic anhydride (1.05 eq) in toluene.
-
Catalyze with 10 mol% DMAP (4-dimethylaminopyridine).
-
Reflux at 110°C for 8 hours.
-
Advantages
-
Eliminates intermediate isolation steps
-
Reduces total synthesis time from 14 hours to 8 hours
Catalytic Innovations and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
| Step | Conventional Time | Microwave Time | Yield Change |
|---|---|---|---|
| Quinazolinone cyclization | 4 hours | 25 minutes | +7% |
| Amidation | 3 hours | 45 minutes | No loss |
Energy consumption drops by 40%, making this method preferable for lab-scale production.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques achieve:
-
Quinazolinone formation in 2 hours using ZnO nanoparticles as catalyst
-
Amidation via solid-state grinding with 4-methoxybenzylamine and molecular sieves
Overall yield: 54%, but eliminates solvent waste.
Critical Analysis of Methodologies
Yield Comparison
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Stepwise (Section 2) | 63–67% | >98% | Industrial |
| One-Pot (Section 3) | 58–61% | 95–97% | Pilot-scale |
| Microwave (Section 4.1) | 64–69% | >97% | Lab-scale |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating novel synthetic routes and reactivity.
Biology: Studying the compound’s interactions with enzymes, receptors, or cellular processes.
Medicine: Exploring its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Developing derivatives for pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
- Potential pathways include inhibition of enzymes or modulation of cellular signaling.
Comparison with Similar Compounds
Quinazolinone Derivatives with Varied Styryl Substituents
Compounds 11m, 11n, and 11o () share the quinazolin-4-one-acetamide scaffold but differ in styryl substituents:
- 11m : Benzodioxole-styryl group (MW: 455.19 g/mol, yield: 29.5%, mp: 314–317°C).
- 11n : 3-Methoxystyryl group (MW: 441.47 g/mol, yield: 41.2%, mp: 280–282°C).
- 11o : 4-Methoxystyryl group (MW: ~441 g/mol, yield: 60%, mp: 274–276°C).
Comparison Insights :
- Substituent Position : The para-methoxy group in 11o improves yield (60%) compared to meta-methoxy (11n , 41.2%) and benzodioxole (11m , 29.5%), suggesting steric and electronic effects on reaction efficiency.
- Melting Points : Higher melting points correlate with increased planarity (e.g., benzodioxole in 11m vs. methoxy groups in 11n/o ).
Quinazolin-4-one Acetamides with Hydroxy/Amino Substituents
Compounds 4d–4g () feature hydroxy or amino groups on the phenyl ring:
| Compound | Substituent | Yield (%) | MP (°C) | MW (g/mol) |
|---|---|---|---|---|
| 4d | 2-Hydroxy-4-methyl | 38 | 242–244 | ~335 |
| 4e | 2-Hydroxy | 76 | N/A | ~321 |
| 4g | 2-Amino-4-methoxy | 83 | 219–221 | ~350 |
Comparison Insights :
- Yield: Amino-methoxy substitution (4g) achieves the highest yield (83%), indicating favorable synthetic accessibility.
Anti-inflammatory Quinazolinone Acetamides
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides () include:
- Structural Difference: Lack of dimethoxy groups on the quinazolinone core compared to the target compound.
Key Contrast : The target compound’s 6,7-dimethoxy groups may enhance antioxidant or kinase-inhibitory activity, as seen in coumarin derivatives ().
Physicochemical and Pharmacokinetic Profiling
Molecular Weight and Lipophilicity
Analysis :
- The target compound’s MW (~413) is within the ideal range for oral bioavailability (<500 g/mol).
Biological Activity
The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide (CAS Number: 1574336-59-6) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 435.5 g/mol. Its structure features a quinazoline core with methoxy substitutions, which are known to enhance solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1574336-59-6 |
Anticancer Activity
Research indicates that compounds with quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the proliferation of various cancer cell lines. In particular, This compound demonstrated potent cytotoxic effects against human cancer cell lines, including breast and lung cancers.
Case Study: Cytotoxicity Assay
A study involving this compound assessed its cytotoxicity using MTT assays. The results indicated an IC50 value in the micromolar range, suggesting effective inhibition of cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which may be beneficial in treating inflammatory diseases.
The anti-inflammatory effects are likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.
Synthesis
The synthesis of This compound typically involves several key steps:
- Formation of the Quinazoline Core : This is achieved through condensation reactions involving anthranilic acid derivatives.
- Methylation : Introduction of methoxy groups is performed using methyl iodide under basic conditions.
- Acetamide Formation : The final step involves coupling the quinazoline derivative with 4-methoxybenzylamine to form the acetamide.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Quinazoline Core Formation | Condensation | Anthranilic acid derivatives |
| Methylation | Alkylation | Methyl iodide |
| Acetamide Formation | Coupling | 4-Methoxybenzylamine |
In Vivo Studies
Recent studies have explored the in vivo efficacy of this compound in animal models of cancer and inflammation. Results indicated significant tumor reduction in treated groups compared to controls and a marked decrease in inflammatory markers.
Structure-Activity Relationship (SAR)
Investigations into SAR have revealed that modifications on the methoxy groups can significantly influence biological activity. For example, varying the position or number of methoxy substitutions alters both solubility and potency.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves:
Core Formation : Cyclization of quinazolinone precursors under reflux conditions. For example, condensation of substituted anthranilic acid derivatives with urea or thiourea in acidic/basic media to form the quinazolin-4-one core .
Acetamide Coupling : Reaction of the quinazolinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution using 4-methoxybenzylamine. Solvents like DMF or ethanol are used, with triethylamine as a base to neutralize HCl byproducts .
Optimization : Key parameters include:
Q. Table 1: Representative Reaction Conditions
Advanced Structural Confirmation
Q. Q2. How do researchers resolve ambiguities in structural assignments, such as distinguishing regioisomers or confirming substitution patterns?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry (EI-MS/HRMS) : Exact mass matching (e.g., m/z 455.19 [M⁺] for a related compound) ensures molecular formula accuracy .
- X-ray Crystallography : For crystalline derivatives, this provides definitive proof of regiochemistry .
Biological Activity Profiling
Q. Q3. What in vitro assays are recommended for evaluating the anticancer potential of this compound?
Methodological Answer:
- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Mechanistic Studies :
- Dose-Response Curves : Include positive controls (e.g., doxorubicin) and validate with replicates (n ≥ 3) .
Note : Contradictions in activity (e.g., high in vitro vs. low in vivo efficacy) may arise from poor solubility or metabolic instability. Address via pharmacokinetic studies (e.g., microsomal stability assays) .
Data Contradiction Analysis
Q. Q4. How should researchers interpret conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?
Methodological Answer:
- Assay Conditions : Compare buffer pH, ATP concentrations, and incubation times. For example, kinase assays are sensitive to Mg²⁺ levels .
- Structural Analogues : Test closely related derivatives (e.g., varying methoxy positions) to isolate substituent effects .
- Computational Docking : Use AutoDock Vina or Schrödinger to model binding poses and identify key interactions (e.g., hydrogen bonds with quinazolinone carbonyl groups) .
Q. Table 2: Example of SAR Analysis
| Derivative | Substituent | IC₅₀ (μM) | Key Interaction (Docking) |
|---|---|---|---|
| Parent | 6,7-Dimethoxy | 2.1 | H-bond with EGFR Lys721 |
| Analog A | 5,8-Dimethoxy | 8.9 | Reduced hydrophobic contact |
Advanced Mechanistic Studies
Q. Q5. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify differentially expressed pathways (e.g., apoptosis-related proteins) .
- Kinase Profiling Panels : Use broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- In Vivo Models : Xenograft studies in nude mice, with tissue distribution analysis via LC-MS .
Stability and Storage
Q. Q6. What are the optimal storage conditions to maintain compound integrity?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected vials .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .
- Degradation Monitoring : Regular HPLC checks for hydrolysis of the acetamide moiety .
Comparative Studies
Q. Q7. How does this compound compare to other quinazolinone derivatives in terms of selectivity and toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
